N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide
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Overview
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide .
Synthesis Analysis
The synthesis of this compound involves the use of organic chemistry techniques. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized . The exact synthesis process for “this compound” is not specified in the available resources.Scientific Research Applications
Synthesis and Receptor Activity Studies
This compound and its derivatives have been a subject of interest in studies related to their synthesis and receptor activities. Specifically, research has focused on examining the receptor affinities of certain derivatives, particularly those related to the 5-HT1A and 5-HT2A receptors. These receptors are significant in the context of neurological functions and potential treatments for various neurological conditions. This area of research provides insights into the structural aspects of the compound and its interaction with biological receptors, which is crucial for developing new therapeutic agents.
Mass Spectrometry and Fragmentation Patterns
Another significant area of research involving this compound is its analysis using electrospray ionization tandem mass spectrometry. This technique is pivotal in understanding the compound's chemical behavior under specific conditions. The studies focus on the unusual fragmentation patterns of derivatives of this compound, which is important for comprehending its stability and reactivity. This type of research is essential in pharmaceutical chemistry, as it aids in the prediction of how a compound might behave in various biological environments, thereby influencing its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been designed and synthesized as an AChE inhibitor for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . The inhibition of AChE prevents the breakdown of ACh, leading to an increase in its concentration. This enhances cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh .
Result of Action
The inhibition of AChE by this compound results in an increased concentration of ACh in the brain . This can help to alleviate the symptoms of diseases like AD, which are characterized by a deficiency of ACh .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPDUSZMXFBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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